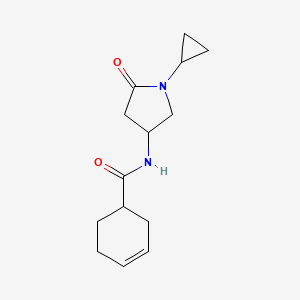

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclohex-3-ene-1-carboxamide

Beschreibung

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclohex-3-ene-1-carboxamide is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.3208 This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a cyclohexene ring

Eigenschaften

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c17-13-8-11(9-16(13)12-6-7-12)15-14(18)10-4-2-1-3-5-10/h1-2,10-12H,3-9H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFDKIGUDOUVCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC2CC(=O)N(C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclohex-3-ene-1-carboxamide involves multiple steps, typically starting with the construction of the pyrrolidine ring. This can be achieved through various synthetic strategies, such as ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities.

Analyse Chemischer Reaktionen

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

This compound has immense potential in scientific research due to its unique chemical structure. It can be used in various fields, including chemistry, biology, medicine, and industry. In chemistry, it can serve as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in its structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclohex-3-ene-1-carboxamide can be compared with other similar compounds that contain pyrrolidine or cyclohexene rings. Some similar compounds include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol These compounds share structural similarities but may differ in their chemical properties and biological activities

Biologische Aktivität

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclohex-3-ene-1-carboxamide is a synthetic compound with the molecular formula C14H20N2O2 and a molecular weight of approximately 248.32 g/mol. This compound has garnered attention in medicinal chemistry due to its unique structural features, including a cyclopropyl group and a pyrrolidine ring, which suggest potential interactions with biological targets such as enzymes and receptors.

Chemical Structure and Properties

The molecular structure of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclohex-3-ene-1-carboxamide allows for conformational flexibility, which is critical for its biological activity. The presence of nitrogen and oxygen atoms indicates possible hydrogen bonding capabilities that may influence solubility and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C14H20N2O2 |

| Molecular Weight | 248.32 g/mol |

| CAS Number | 610764-96-0 |

The biological activity of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclohex-3-ene-1-carboxamide is primarily attributed to its interaction with specific biological targets. The compound's structure facilitates binding to active sites on proteins or enzymes, potentially modulating their activity in cellular signaling pathways. This interaction could lead to various therapeutic effects, making it a candidate for drug development.

Biological Activity Studies

Research into the biological activity of this compound has revealed several promising findings:

- Enzyme Inhibition : Preliminary studies indicate that N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclohex-3-ene-1-carboxamide may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases associated with dysregulated metabolism.

- Receptor Modulation : The compound has shown potential as a modulator of neurotransmitter receptors, which could have implications for neurological disorders. Its ability to interact with nicotinic acetylcholine receptors (nAChRs) has been particularly noted, suggesting it may affect synaptic transmission.

- Antimicrobial Activity : Some studies have hinted at antimicrobial properties, indicating that this compound might inhibit the growth of specific bacterial strains, although detailed investigations are still required to confirm these effects.

Case Study 1: Enzyme Inhibition

A study conducted on the inhibition of cyclooxygenase (COX) enzymes demonstrated that derivatives similar to N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclohex-3-ene-1-carboxamide exhibited significant COX inhibition, suggesting potential anti-inflammatory applications.

Case Study 2: Neurotransmitter Interaction

Research exploring the interaction of this compound with nAChRs found that it could act as a partial agonist, influencing synaptic activity in neuronal cultures. This property may lead to therapeutic strategies for conditions like Alzheimer's disease.

Future Directions

The ongoing research into N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclohex-3-ene-1-carboxamide focuses on:

- Optimization of Synthesis : Enhancing yield and purity through advanced synthetic techniques.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.